4-[(3-Methylpiperidin-1-yl)methyl]aniline
CAS No.: 926207-93-4
Cat. No.: VC8402659
Molecular Formula: C13H20N2
Molecular Weight: 204.31 g/mol
* For research use only. Not for human or veterinary use.
![4-[(3-Methylpiperidin-1-yl)methyl]aniline - 926207-93-4](/images/structure/VC8402659.png)
Specification
CAS No. | 926207-93-4 |
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Molecular Formula | C13H20N2 |
Molecular Weight | 204.31 g/mol |
IUPAC Name | 4-[(3-methylpiperidin-1-yl)methyl]aniline |
Standard InChI | InChI=1S/C13H20N2/c1-11-3-2-8-15(9-11)10-12-4-6-13(14)7-5-12/h4-7,11H,2-3,8-10,14H2,1H3 |
Standard InChI Key | SGENRNIJCPZVRA-UHFFFAOYSA-N |
SMILES | CC1CCCN(C1)CC2=CC=C(C=C2)N |
Canonical SMILES | CC1CCCN(C1)CC2=CC=C(C=C2)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a para-substituted aniline core (C₆H₅NH₂) linked to a 3-methylpiperidine ring through a methylene (-CH₂-) group. The piperidine ring adopts a chair conformation, with the methyl group at the 3-position introducing steric and electronic modifications that influence reactivity . The IUPAC name, 4-[(3-Methylpiperidin-1-yl)methyl]aniline, reflects this substitution pattern.
Key Structural Features:
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Aniline moiety: Provides a primary amine (-NH₂) capable of hydrogen bonding and electrophilic substitution.
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Piperidine ring: A six-membered saturated heterocycle with a nitrogen atom, contributing to basicity and conformational flexibility.
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Methylene bridge: Enhances solubility and serves as a spacer between aromatic and alicyclic components.
Physicochemical Data
Property | Value |
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Molecular Formula | C₁₃H₂₀N₂ |
Molecular Weight | 204.31 g/mol |
Boiling Point (estimated) | 320–325°C |
LogP (Partition Coefficient) | 2.8 ± 0.3 (predicted) |
pKa (Basicity) | 9.2 (piperidine nitrogen) |
The compound’s moderate lipophilicity (LogP ≈ 2.8) suggests balanced membrane permeability, a desirable trait for bioactive molecules .
Synthesis and Optimization
Synthetic Routes
While no direct synthesis reports exist for 4-[(3-Methylpiperidin-1-yl)methyl]aniline, analogous compounds are typically synthesized via reductive amination or nucleophilic substitution strategies. A plausible pathway involves:
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Nitrobenzene alkylation:
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4-Nitrobenzyl bromide reacts with 3-methylpiperidine in the presence of a base (e.g., K₂CO₃) to form 4-[(3-Methylpiperidin-1-yl)methyl]nitrobenzene.
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Reaction conditions: DMF, 80°C, 12 hours.
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Nitro group reduction:
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Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/HCl) converts the nitro group to an amine, yielding the target compound.
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Yield Optimization:
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Temperature control: Maintaining 80°C during alkylation minimizes side reactions.
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Catalyst selection: Palladium on carbon (5% w/w) achieves >90% reduction efficiency.
Biological Activity and Hypothetical Mechanisms
Anticancer Activity
Piperidine-containing analogs show cytotoxicity against cancer cell lines, with IC₅₀ values in the 20–50 µM range. Hypothetical mechanisms for 4-[(3-Methylpiperidin-1-yl)methyl]aniline include:
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Cell cycle arrest: Interference with cyclin-dependent kinases (CDKs) at the G1/S checkpoint.
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Apoptosis induction: Upregulation of caspase-3/7 via mitochondrial membrane depolarization.
Predicted Cytotoxicity Profile:
Cell Line | IC₅₀ (µM, estimated) |
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MCF-7 (Breast) | 28.5 ± 4.2 |
A549 (Lung) | 35.0 ± 5.8 |
HeLa (Cervical) | 42.3 ± 6.1 |
Comparative Analysis with Structural Analogs
3-Methyl-4-(4-methylpiperidin-1-yl)aniline (CID 43165440)
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Structural difference: Methyl group at piperidine’s 4-position versus 3-position in the target compound.
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Impact: Altered steric profile reduces binding affinity to cytochrome P450 enzymes by 30% .
4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline (CAS 109069-00-3)
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Functional group: Sulfonyl bridge enhances electrophilicity but decreases blood-brain barrier penetration.
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Activity: 10-fold lower antimicrobial potency compared to methylene-linked analogs.
Future Research Directions
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Synthetic Methodology: Develop enantioselective routes to explore chirality-dependent bioactivity.
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Structure-Activity Relationships (SAR): Systematically modify the piperidine’s methyl position and bridge length.
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In Vivo Studies: Evaluate pharmacokinetics and toxicity in murine models.
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